molecular formula C4H5N3O3 B11768847 4-Methoxy-5-nitro-1H-imidazole CAS No. 68019-78-3

4-Methoxy-5-nitro-1H-imidazole

Cat. No.: B11768847
CAS No.: 68019-78-3
M. Wt: 143.10 g/mol
InChI Key: MTLKLMBVLAVCAT-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a methoxy group at the 4-position and a nitro group at the 5-position makes this compound unique. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitro-1H-imidazole typically involves the nitration of 4-methoxyimidazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-5-nitro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential biological processes, making it effective as an antimicrobial agent .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group at the 4-position in 4-Methoxy-5-nitro-1H-imidazole provides unique chemical properties, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

68019-78-3

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

4-methoxy-5-nitro-1H-imidazole

InChI

InChI=1S/C4H5N3O3/c1-10-4-3(7(8)9)5-2-6-4/h2H,1H3,(H,5,6)

InChI Key

MTLKLMBVLAVCAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=N1)[N+](=O)[O-]

Origin of Product

United States

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